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Compound of Interest

Compound Name: Tris(trimethylsilyl)silane

Cat. No.: B043935

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is an organosilicon compound with
the formula (MesSi)sSiH. It has gained significant attention in organic chemistry as a radical-
based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin
hydride. Its utility in radical cyclizations, hydrosilylation, and dehalogenation reactions makes a
thorough understanding of its structural and electronic properties essential for researchers.
This technical guide provides an in-depth overview of the key spectroscopic data for
tris(trimethylsilyl)silane, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and
structural visualizations.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for tris(trimethylsilyl)silane in a
tabulated format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, publicly available NMR spectra for tris(trimethylsilyl)silane are not consistently
reported across standard databases. The data presented below is a combination of expected
values based on the analysis of similar organosilane compounds and general principles of
NMR spectroscopy. It is important to note that the Si-H proton can be highly reactive. For
instance, an early report on its synthesis noted the absence of the Si-H signal in the *H NMR
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spectrum when carbon tetrachloride (CCls) was used as the solvent, due to the rapid reduction
of CCla to chloroform (CHCIs) by the silane[1].

Table 1: *H NMR Spectroscopic Data (Estimated)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~0.1-02 Singlet 27H Si(CHs)3
~35-4.0 Singlet 1H SiH

Table 2: 13C NMR Spectroscopic Data (Estimated)

Chemical Shift (d) ppm Assignment

~1.0-3.0 CHs

Table 3: 2°Si NMR Spectroscopic Data (Estimated)

Chemical Shift (6) ppm Assignment
~-10to -15 Si(CHs)s
~-100 to -115 (SiH)

Infrared (IR) Spectroscopy

The IR spectrum of tris(trimethylsilyl)silane is characterized by strong absorptions
corresponding to Si-H and Si-C bond vibrations.

Table 4: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (asymmetric in

~ 2955 Strong CHa)

~ 2897 Medium C-H stretch (symmetric in CHs)
~ 2080 - 2100 Strong Si-H stretch[2]

~ 1440 Medium CHs deformation (asymmetric)
~ 1245 Strong Si-CHs symmetric deformation
~ 835 Very Strong Si-CHs rock / Si-C stretch

~ 690 Medium Si-C stretch

~ 625 Medium Si-C stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of tris(trimethylsilyl)silane shows a characteristic
fragmentation pattern for silylated compounds. The molecular ion peak is often of low
abundance or absent.

Table 5: Mass Spectrometry Data (Electron lonization)

miz Relative Intensity (%) Proposed Fragment lon
248 Low [M]*-, [(Me3Si)sSiH]*-

233 Medium [M - CHs]*

175 Medium [(MesSi)2SiH]*

159 High [(Me3Si)2Si - H]*

147 Medium [Si2(CH3)s]*

73 Very High (Base Peak) [Si(CH3)s3]*"

Experimental Protocols
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The following are generalized protocols for acquiring spectroscopic data for liquid organosilane
samples like tris(trimethylsilyl)silane.

NMR Spectroscopy

o Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of
tris(trimethylsilyl)silane in ~0.6 mL of a deuterated solvent (e.g., benzene-ds or chloroform-
ds) in a standard 5 mm NMR tube. Note: Avoid chlorinated solvents like CCla if the Si-H
moiety is of interest. Add a small amount of an internal standard, such as tetramethylsilane
(TMS), if the solvent does not serve as a reference.

e Instrument Setup:

o Place the NMR tube in the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o 183C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be
required due to the low natural abundance of 13C.

o 29Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse
sequence designed for silicon, such as inverse-gated decoupling, to obtain a quantitative
spectrum and avoid negative NOE effects. A longer relaxation delay (e.g., 10-30 seconds)
is often necessary.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Calibrate the chemical shift scale relative to the
internal standard (TMS at 0.00 ppm).

FTIR Spectroscopy
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e Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by
wiping it with a solvent like isopropanol and allowing it to dry completely.

o Place a single drop of neat tris(trimethylsilyl)silane liquid directly onto the center of the
ATR crystal.

e Instrument Setup:
o Place the ATR accessory into the spectrometer's sample compartment.

o Configure the software for data collection, typically in the mid-IR range (4000-400 cm~1).
Set the resolution to 4 cm~1.

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Lower the ATR press to ensure good contact between the liquid sample and the crystal.

o Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the
signal-to-noise ratio.

o Data Processing: The resulting spectrum will be displayed in terms of transmittance or
absorbance versus wavenumber. Identify and label the significant absorption peaks. After
analysis, thoroughly clean the ATR crystal.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like tris(trimethylsilyl)silane, direct injection via a heated probe or
coupling with a gas chromatograph (GC-MS) is common.

e |onization:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b043935?utm_src=pdf-body
https://www.benchchem.com/product/b043935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The sample molecules in the gas phase enter the ion source, which is maintained under
high vacuum.

o A beam of electrons, typically accelerated to 70 eV, bombards the molecules.

o This high energy causes the ejection of an electron from the molecule, forming a
molecular ion (M*-), and induces extensive fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of
tris(trimethylsilyl)silane.
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Data Analysis & Interpretation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Molecular structure of tris(trimethylsilyl)silane highlighting distinct silicon
environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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